1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
“1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is a chemical compound that contains several functional groups, including a fluorobenzyl group, a piperidinyl group, and a benzimidazole group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds, such as substituted imidazoles, has been a topic of recent research . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzimidazole ring . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups mentioned above . The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride has been synthesized through various methods. Huang Jin-qing (2009) detailed the synthesis from o-phenylenediamine and ethyl acetoacetate, involving cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009). A. Jha (2005) reported an unusual synthetic mechanism for a related compound, highlighting the complex chemistry involved (A. Jha, 2005).
Structural Characterization : The chemical structure and properties of these compounds have been extensively studied using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, S. Özbey et al. (2004) used IR, 1H NMR, and EI mass spectral analysis for spectral identification and confirmed the structure via X-ray crystallographic studies (S. Özbey et al., 2004).
Potential Therapeutic and Biological Applications
Antimicrobial and Antioxidant Activities : E. Menteşe et al. (2015) synthesized derivatives of 1-(4-Fluorobenzyl)-1H-benzo[d]imidazole, showing significant antimicrobial and antioxidant activities (E. Menteşe et al., 2015).
Pharmacological Investigations : M. Gupta et al. (2020) synthesized N-benzylated derivatives and evaluated them for anti-Alzheimer's activity, indicating the potential of these compounds in neurodegenerative disease research (M. Gupta et al., 2020).
Antitubercular Agents : D. Raju et al. (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, showing good antitubercular activity (D. Raju et al., 2020).
Antituberculosis Activity and Cytotoxicity : V. U. Jeankumar et al. (2013) evaluated thiazole-aminopiperidine hybrid analogues containing 4-fluorobenzyl for their activity against Mycobacterium tuberculosis, demonstrating significant potential in tuberculosis treatment (V. U. Jeankumar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3.ClH/c20-16-7-5-14(6-8-16)13-23-18-4-2-1-3-17(18)22-19(23)15-9-11-21-12-10-15;/h1-8,15,21H,9-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRJWSLOJNDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.